N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide is a complex organic compound with significant potential in scientific research. It is characterized by a unique molecular structure that incorporates various functional groups, including a triazolo[4,3-b]pyridazine moiety and an azetidine ring. The compound is classified under heterocyclic compounds due to the presence of multiple nitrogen-containing rings.
The compound's molecular formula is , with a molecular weight of approximately . It is available for purchase through various chemical suppliers for research purposes.
The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide typically involves multi-step organic reactions. While specific detailed procedures are not extensively documented in the available literature, the general synthetic routes may include:
The synthesis would require careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide can be represented using various chemical notation systems:
InChI=1S/C19H20N6O2/c1-23(19(26)18-15-5-3-2-4-13(15)8-9-27-18)14-10-24(11-14)17-7-6-16-21-20-12-25(16)22-17/h2-7,12,14,18H,8-11H2,1H3
This indicates its complex arrangement of atoms and bonds.
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide is anticipated to participate in various chemical reactions typical of compounds with amide and heterocyclic functionalities:
Understanding these reactions requires knowledge of organic chemistry principles such as nucleophilicity and electrophilicity of functional groups involved.
The mechanism of action for N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide is not fully elucidated in current literature but may involve:
Further studies are needed to elucidate specific biochemical pathways affected by this compound.
While specific physical properties such as density and boiling point are not provided in the literature reviewed , general expectations for similar compounds include:
Chemical properties include reactivity patterns typical for amides and heterocycles:
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide has potential applications in various scientific fields:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: